![molecular formula C11H5NO3 B11901234 Furo[3,4-c]quinoline-1,3-dione CAS No. 4945-20-4](/img/structure/B11901234.png)
Furo[3,4-c]quinoline-1,3-dione
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Overview
Description
Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of isatins with β-ketoamides in the presence of ethylenediamine diacetate (EDDA) as a catalyst can yield this compound derivatives . Another method involves the oxidative annulation followed by dehydrogenation and N-demethylation using cerium(IV) oxide (CeO2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-c]quinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium(IV) oxide (CeO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of fused tetrahydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry Applications
Furo[3,4-c]quinoline-1,3-dione derivatives have been explored for their potential therapeutic properties. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds containing this scaffold have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of substituents such as trifluoromethyl groups enhances their biological activity due to improved electronic properties and solubility .
Anticancer Properties
Research indicates that this compound derivatives can act as effective inhibitors of caspase-3, a key enzyme in the apoptotic pathway. This property positions them as potential candidates for anticancer drug development . Their ability to induce apoptosis in cancer cells has been documented in several studies.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized through various catalytic methods that enhance yield and efficiency.
Catalytic Synthesis
Magnetic nanoparticles have been employed as catalysts for the synthesis of this compound derivatives. For example, Fe₃O₄ nanoparticles demonstrated robust catalytic activity in the synthesis of quinoline derivatives with yields ranging from 74% to 89% . This method not only improves reaction efficiency but also allows for easy catalyst recovery and reuse.
Multicomponent Reactions
This compound is also utilized in multicomponent reactions to form complex polycyclic structures. A recent study reported the successful synthesis of spiro[furo[3,4-b]quinoline] using a one-pot three-component reaction facilitated by CoFe₂O₄/BC-ZrO₂ catalysts . This approach highlights the compound's versatility in forming diverse molecular architectures.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated several furo[3,4-c]quinoline derivatives for their antimicrobial properties against various pathogens. Compounds with electron-donating groups showed enhanced activity due to increased lipophilicity and membrane penetration capabilities.
Case Study 2: Catalytic Applications
In a catalytic study involving Fe₃O₄ nanoparticles for synthesizing furo[3,4-c]quinoline derivatives, researchers demonstrated that these nanoparticles could be reused multiple times without significant loss of activity. This feature underscores the economic and environmental benefits of using nanocatalysts in organic synthesis.
Mechanism of Action
The mechanism by which furo[3,4-c]quinoline-1,3-dione exerts its effects is primarily through the inhibition of specific enzymes. For example, it inhibits tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in DNA repair processes . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Pyrrolo[3,4-c]quinoline-1,3-dione: This compound shares a similar fused ring structure but with a pyrrole ring instead of a furan ring.
Furo[3,2-c]quinoline: Another similar compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness: Furo[3,4-c]quinoline-1,3-dione is unique due to its specific ring fusion pattern and the presence of both furan and quinoline moieties
Biological Activity
Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a fused ring structure comprising a furan moiety and a quinoline system, which contributes to its unique reactivity and potential therapeutic applications. The molecular formula of this compound is C₉H₅NO₂, with notable physical properties including a boiling point of approximately 421.5 °C and a density of about 1.533 g/cm³ .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria, which positions it as a potential candidate for developing new antibiotics . The mechanism of action appears to involve the interaction of the compound with bacterial enzymes and cellular structures, disrupting vital processes.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. It is believed to interact with biological targets implicated in cell proliferation and apoptosis. Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines .
Case Study: In Vitro Evaluation
A study investigated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring significantly influenced biological activity .
Molecular Interactions
Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively inhibit enzymes involved in cancer progression and bacterial resistance mechanisms .
Table: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Findings |
---|---|---|
This compound | Antibacterial and Anticancer | Significant inhibition of bacterial growth; low IC50 values in cancer cells |
Furo[2,3-b]quinolone | Antimicrobial | Different substitution patterns affect reactivity |
Pyrrolo[2,3-b]quinolinone | Anticancer | Incorporation of nitrogen heteroatom enhances activity |
Isoquinoline | Neuroprotective | Lacks the furan component |
Quinolin-2(1H)-one | Antiviral | Less complex than furoquinolines |
Synthesis and Applications
This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. Its derivatives are being explored not only for their antibacterial and anticancer properties but also as intermediates in organic synthesis for developing new pharmaceuticals .
Properties
CAS No. |
4945-20-4 |
---|---|
Molecular Formula |
C11H5NO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
furo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H |
InChI Key |
HHSFODPMAPTFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O |
Origin of Product |
United States |
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